molecular formula C9H9BrClNO2S B3088009 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide CAS No. 1179649-04-7

4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide

Cat. No.: B3088009
CAS No.: 1179649-04-7
M. Wt: 310.6 g/mol
InChI Key: LPBWDRRNJPZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C₉H₉BrClNO₂S It is a derivative of benzenesulfonamide, featuring bromine and chlorine substituents on the benzene ring, along with a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Chlorination: The chlorination step involves the use of chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to introduce the chlorine atom to the benzene ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromochlorobenzene derivative with cyclopropylamine and a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfone or sulfoxide derivatives.

Scientific Research Applications

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine and chlorine substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The cyclopropyl group may contribute to the compound’s stability and specificity by fitting into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzonitrile: Similar in structure but with a nitrile group instead of a sulfonamide group.

    4-Bromo-2-chlorobenzene: Lacks the sulfonamide and cyclopropyl groups, making it less complex.

    4-Bromo-2-chlorobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide is unique due to the presence of the cyclopropyl group attached to the nitrogen atom of the sulfonamide. This structural feature can influence the compound’s reactivity, stability, and binding interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBWDRRNJPZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.